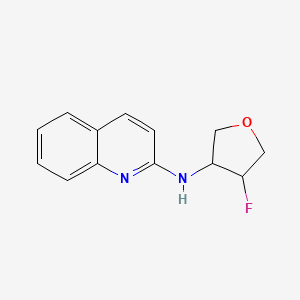

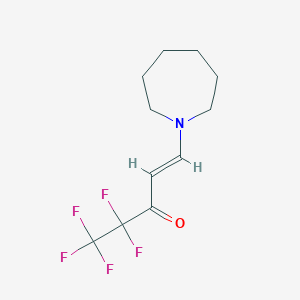

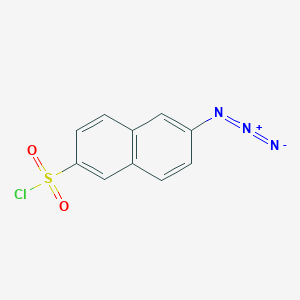

N-(4-fluorooxolan-3-yl)quinolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorooxolan-3-yl)quinolin-2-amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related quinoline derivatives and their synthesis, which can provide insights into the potential characteristics and applications of this compound. Quinoline derivatives are known for their broad biological activities and are often used in the development of pharmaceuticals and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of polysubstituted quinolin-3-amines is achieved through a radical process using Mn(III) acetate as a mild one-electron oxidant, starting from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents . Similarly, the synthesis of N-(quinolin-2-yl)amides is performed via TsOH·H2O-mediated N-amidation of quinoline N-oxides, which is a method with 100% atom economy . These methods highlight the versatility and complexity of quinoline synthesis, which would be relevant for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with metal ions. For instance, N,N-Di(pyridin-2-yl)quinolin-6-amine is a ditopic fluorescent ligand that forms complexes with various metal cations, and its structure has been studied using NMR spectroscopy . The molecular structure of this compound would likely influence its reactivity and potential as a ligand or pharmaceutical compound.

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions, often as ligands or reagents. For example, 3-benzoyl-2-quinolinecarboxaldehyde is used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines . The chemical reactivity of this compound would depend on its functional groups and molecular structure, which could be inferred from related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their photophysical properties, are important for their applications in sensing and detection. For instance, a novel aromatic amino acid derivative of quinoline has been synthesized as a potential chemosensor for metal ions, with its properties studied through photophysical methods . The physical and chemical properties of this compound would be critical for its function and could be similar to those of related quinoline compounds.

Scientific Research Applications

Synthesis and Anticancer Activity

Quinoline derivatives, such as 4-aminoquinoline compounds, have been synthesized and evaluated for their cytotoxic effects against human breast tumor cell lines. These compounds, including butyl-(7-fluoro-quinolin-4-yl)-amine, demonstrated potent effects, highlighting their potential as prototypes for developing new anticancer agents (Haiwen Zhang et al., 2007).

Analytical Chemistry Applications

Quinoline derivatives have been utilized as fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines. These compounds, such as 3-benzoyl-2-quinolinecarboxaldehyde, enable the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection (S. C. Beale et al., 1989).

Anti-HIV Activity

Research on 2-(aryl or heteroaryl)quinolin-4-amines, including derivatives synthesized using novel chemistries, showed that some of these compounds exhibit anti-HIV-1 activity at low concentrations with minimal cell toxicity. This suggests their utility in designing new compounds for HIV treatment (L. Strekowski et al., 1991).

Metal Ion Sensing

Quinoline substituted tripodal amide receptors have been developed for the selective fluorescence sensing of metal ions like Hg2+. These fluoroionophores demonstrate selective UV-Vis spectral shifts and fluorescence enhancements upon binding to specific metal ions, offering a promising approach for metal ion detection in various applications (B. Ahamed et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Quinoline and its derivatives have a wide range of applications in medicinal chemistry and drug discovery. They are used in the synthesis of a variety of pharmaceuticals, including antimalarial drugs, antibiotics, antifungals, and anticancer drugs. Future research will likely continue to explore the potential of quinoline-based compounds in the treatment of various diseases .

properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)quinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O/c14-10-7-17-8-12(10)16-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHOZHVBAOVFFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)NC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)